6-(Furan-2-yl)purine-beta-D-(3'-deoxy-3'-fluoro)riboside
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Overview
Description
6-(Furan-2-yl)purine-beta-D-(3’-deoxy-3’-fluoro)riboside is a purine nucleoside analogue. Purine nucleoside analogues are compounds that mimic the structure of naturally occurring nucleosides, which are the building blocks of nucleic acids like DNA and RNA. This compound has broad antitumor activity and is particularly effective against indolent lymphoid malignancies .
Preparation Methods
The synthesis of 6-(Furan-2-yl)purine-beta-D-(3’-deoxy-3’-fluoro)riboside involves several stepsThe reaction conditions typically involve the use of solvents like dimethyl sulfoxide (DMSO) and catalysts to facilitate the reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
6-(Furan-2-yl)purine-beta-D-(3’-deoxy-3’-fluoro)riboside undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions can occur, where the chlorine atom is replaced by other nucleophiles. Common reagents and conditions used in these reactions include solvents like DMSO and catalysts.
Scientific Research Applications
6-(Furan-2-yl)purine-beta-D-(3’-deoxy-3’-fluoro)riboside has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its effects on cellular processes, particularly DNA synthesis and repair.
Medicine: Investigated for its antitumor properties and potential use in cancer therapy.
Industry: Utilized in the development of new pharmaceuticals and as a research tool in drug discovery.
Mechanism of Action
The compound exerts its effects by inhibiting DNA synthesis and inducing apoptosis (programmed cell death). It targets specific enzymes involved in DNA replication, thereby preventing the proliferation of cancer cells. The molecular pathways involved include the inhibition of DNA polymerase and the activation of apoptotic pathways .
Comparison with Similar Compounds
6-(Furan-2-yl)purine-beta-D-(3’-deoxy-3’-fluoro)riboside is unique due to its specific structure, which allows it to effectively target indolent lymphoid malignancies. Similar compounds include other purine nucleoside analogues like fludarabine and cladribine. These compounds also inhibit DNA synthesis but may have different efficacy and toxicity profiles .
Properties
Molecular Formula |
C14H13FN4O4 |
---|---|
Molecular Weight |
320.28 g/mol |
IUPAC Name |
4-fluoro-2-[6-(furan-2-yl)purin-9-yl]-5-(hydroxymethyl)oxolan-3-ol |
InChI |
InChI=1S/C14H13FN4O4/c15-9-8(4-20)23-14(12(9)21)19-6-18-11-10(7-2-1-3-22-7)16-5-17-13(11)19/h1-3,5-6,8-9,12,14,20-21H,4H2 |
InChI Key |
NSZPSILSTQJDHX-UHFFFAOYSA-N |
Canonical SMILES |
C1=COC(=C1)C2=C3C(=NC=N2)N(C=N3)C4C(C(C(O4)CO)F)O |
Origin of Product |
United States |
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